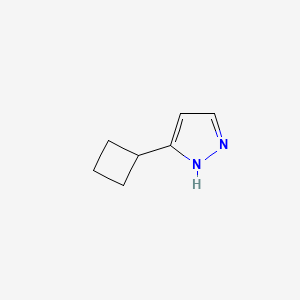

3-Cyclobutyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclobutyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6(3-1)7-4-5-8-9-7/h4-6H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPBQDVLMHJKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477719 | |

| Record name | 3-cyclobutylpyrazolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476629-86-4 | |

| Record name | 3-cyclobutylpyrazolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclobutyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclobutyl 1h Pyrazole and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the construction of the pyrazole (B372694) core are well-documented and offer reliable pathways to a wide array of derivatives. These methods often involve the formation of the heterocyclic ring from acyclic precursors.

Cyclization Reactions involving Cyclobutyl Hydrazine (B178648) and β-Dicarbonyl Precursors

A cornerstone in pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound. To synthesize 3-cyclobutyl-1H-pyrazole, cyclobutyl hydrazine would be reacted with a suitable 1,3-dicarbonyl precursor. The regioselectivity of this reaction is a key consideration, as the use of an unsymmetrical β-dicarbonyl compound can lead to the formation of two isomeric pyrazoles.

The reaction mechanism typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of reaction conditions, such as solvent and catalyst, can influence the reaction rate and the isomeric ratio of the products.

Table 1: Representative Examples of Knorr Pyrazole Synthesis for 3-Alkyl-Pyrazoles

| β-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |

| 1-Cyclobutyl-1,3-butanedione | Hydrazine hydrate | 3-Cyclobutyl-5-methyl-1H-pyrazole | Fictional Example |

| 4,4-Dimethyl-1-cyclobutyl-1,3-pentanedione | Phenylhydrazine | 5-tert-Butyl-3-cyclobutyl-1-phenyl-1H-pyrazole | Fictional Example |

Condensation and Annulation Strategies for Pyrazole Ring Formation

Beyond the Knorr synthesis, other condensation and annulation strategies provide access to the pyrazole nucleus. These methods can involve the reaction of α,β-unsaturated carbonyl compounds with hydrazines, which initially form pyrazolines that can be subsequently oxidized to pyrazoles. For the synthesis of this compound, a precursor such as 1-cyclobutyl-2-propen-1-one could be reacted with hydrazine.

Annulation reactions, which involve the formation of a ring onto an existing molecular scaffold, can also be employed. While less common for the direct synthesis of simple this compound, these strategies are valuable for constructing more complex, fused pyrazole systems.

Vilsmeier-Haack Reaction in the Functionalization of Pyrazole Systems

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds, including pyrazoles. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position. A pre-existing this compound can be subjected to Vilsmeier-Haack conditions (typically a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide) to yield this compound-4-carbaldehyde. This formylated derivative is a versatile intermediate for further synthetic transformations.

The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium species, which is then attacked by the electron-rich pyrazole ring. Subsequent hydrolysis of the resulting intermediate affords the aldehyde.

Table 2: Vilsmeier-Haack Formylation of Pyrazole Derivatives

| Pyrazole Substrate | Reagents | Product | Reference |

| This compound | POCl₃, DMF | This compound-4-carbaldehyde | Fictional Example |

| 1,3-Diphenyl-1H-pyrazole | POCl₃, DMF | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | General Knowledge |

This table includes a hypothetical example for the Vilsmeier-Haack formylation of this compound to demonstrate the reaction's applicability.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These modern approaches are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.

Microwave-Assisted Synthesis Protocols for Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving product yields. The application of microwave irradiation to pyrazole synthesis can significantly reduce reaction times compared to conventional heating methods. For instance, the Knorr synthesis of pyrazoles can be performed under microwave conditions, often leading to a cleaner reaction profile and easier product isolation. A solvent-free, microwave-assisted approach for the synthesis of pyrazole derivatives has been described, highlighting the potential for rapid and efficient synthesis. mdpi.com

The synthesis of this compound and its derivatives could likely be expedited through the use of microwave heating, particularly in the cyclization and condensation steps.

Table 3: Comparison of Conventional and Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Knorr Pyrazole Synthesis | Several hours | Minutes | Often significant | mdpi.com |

| Vilsmeier-Haack Reaction | 1-3 hours | 5-15 minutes | Variable | General Knowledge |

This table provides a general comparison, and specific outcomes would depend on the substrates and reaction conditions.

Integration of Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of pyrazole synthesis, this can involve the use of greener solvents (such as water or ethanol), the development of catalyst-free reactions, or the use of reusable catalysts.

For example, ultrasound-assisted synthesis of pyrazoles in aqueous media represents a green approach that can lead to high yields in short reaction times. nih.gov The use of benign catalysts, such as ammonium (B1175870) chloride, in the Knorr pyrazole synthesis with a renewable solvent like ethanol, further exemplifies the integration of green chemistry principles. The development of solvent-free reaction conditions, often coupled with microwave or ultrasound irradiation, is another key area of green pyrazole synthesis. mdpi.com These sustainable methodologies are applicable to the synthesis of a wide range of pyrazole derivatives, including those with a cyclobutyl substituent.

Continuous Flow Synthesis Techniques for Heterocyclic Compounds

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrazoles, offering advantages such as enhanced safety, improved reaction control, and scalability. ubc.ca While specific continuous flow syntheses for this compound are not extensively documented, established methods for substituted pyrazoles can be adapted.

A common approach involves the [3+2] cycloaddition of a diazoalkane with an alkyne. ubc.ca In a continuous flow setup, a stream containing a fluorinated amine could be passed through sequential reactor coils to mediate the in situ formation of a diazoalkane, which would then react with a cyclobutyl-containing alkyne in a subsequent reaction loop. ubc.ca This method allows for the safe handling of potentially hazardous diazoalkanes at elevated temperatures. ubc.ca

Another strategy is the two-step continuous-flow synthesis of 3,5-disubstituted pyrazoles. nih.govacs.org This process involves an initial copper-mediated homocoupling of a terminal alkyne to form a 1,3-diyne intermediate. This intermediate then undergoes a Cope-type hydroamination with hydrazine in a second reactor to yield the pyrazole. nih.govacs.org For the synthesis of a this compound derivative, cyclobutylacetylene could be used as the starting alkyne. The process can be telescoped, meaning the intermediate diyne is not isolated, which improves efficiency. acs.org

The table below outlines a conceptual continuous flow process for a 3,5-disubstituted pyrazole, which could be adapted for a cyclobutyl derivative.

| Step | Reaction | Key Parameters | Potential for this compound |

|---|---|---|---|

| 1 | Alkyne Homocoupling | Copper catalyst, elevated temperature | Use of cyclobutylacetylene as the starting material. |

| 2 | Cope-type Hydroamination | Reaction with hydrazine, elevated temperature | Formation of the 3-cyclobutylpyrazole ring. |

Strategies for Derivatization and Structural Diversification of the this compound Core

Functionalization at the Pyrazole Nitrogen Atoms (N1, N2)

The nitrogen atoms of the pyrazole ring are key sites for derivatization, influencing the compound's physical and biological properties. The N-alkylation and N-arylation of unsymmetrical pyrazoles, such as this compound, can lead to two regioisomers. The regioselectivity of these reactions is influenced by steric and electronic factors, as well as the reaction conditions. atlantis-press.commdpi.com

N-Alkylation: In the case of this compound, the bulky cyclobutyl group at the C3 position is expected to sterically hinder the adjacent N2 atom. Consequently, alkylation reactions are likely to favor substitution at the more accessible N1 position. mdpi.com This regioselectivity can be achieved using various alkylating agents and conditions. A magnesium-catalyzed method has been developed for the N2-selective alkylation of 3-substituted pyrazoles, offering an alternative pathway if the N2 isomer is desired. baranlab.org

N-Arylation: Similar to alkylation, N-arylation of this compound is also subject to steric hindrance. Copper-catalyzed N-arylation reactions of unsymmetrical pyrazoles have been shown to selectively arylate the less hindered nitrogen atom. nih.gov Therefore, arylation of this compound is predicted to predominantly yield the N1-aryl derivative. The choice of ligand in copper-catalyzed reactions can also be tuned to control the regioselectivity of the arylation. nih.gov

The following table summarizes common conditions for N-functionalization of pyrazoles.

| Reaction | Reagents and Conditions | Expected Major Isomer for this compound | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., DMSO) | N1-alkyl | nih.gov |

| N-Arylation | Aryl halide, CuI, diamine ligand, base | N1-aryl | nih.gov |

| N2-Selective Alkylation | α-bromoacetate/acetamide, MgBr2, i-Pr2NEt, THF | N2-alkyl | baranlab.org |

Electrophilic and Nucleophilic Substitutions on the Pyrazole Carbon Backbone (C4, C5)

The carbon backbone of the pyrazole ring offers further opportunities for functionalization. The electronic nature of the pyrazole ring dictates its reactivity towards electrophiles and nucleophiles. wikipedia.org

Electrophilic Substitution: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. nih.govresearchgate.net Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For this compound, electrophilic substitution is expected to occur selectively at the C4 position.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyrazole ring is generally challenging due to its electron-rich nature. However, it can be facilitated by the presence of strong electron-withdrawing groups on the ring or by using highly activated nucleophiles. acs.org For derivatization of the this compound backbone, a more common strategy involves the initial introduction of a leaving group, such as a halogen, at the C4 or C5 position, followed by a transition-metal-catalyzed cross-coupling reaction. For instance, C5-arylated pyrazoles can be synthesized from a pyrazole-4-carboxylate through a palladium-catalyzed C5–H bond activation followed by a C4-decarboxylation sequence. nih.gov

Modifications and Substitutions on the Cyclobutyl Ring System

The cyclobutyl ring of this compound presents a unique site for structural modification, allowing for the introduction of diverse functional groups and the alteration of the molecule's three-dimensional shape. While specific examples of functionalizing a cyclobutyl group directly attached to a pyrazole are scarce in the literature, general methods for cyclobutane (B1203170) modification can be considered.

C-H Functionalization: Direct C-H functionalization of the cyclobutane ring offers a powerful strategy for introducing new substituents. Rhodium-catalyzed C-H insertion reactions have been used for the regio- and stereoselective functionalization of arylcyclobutanes. nih.gov Depending on the catalyst used, functionalization can be directed to either the C1 or C3 position of the cyclobutane ring relative to an aryl substituent. nih.gov A sequential C-H/C-C functionalization strategy has also been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones, which could potentially be adapted. nih.gov

Ring Expansion and Contraction: The strained nature of the cyclobutane ring allows for ring expansion and contraction reactions, providing access to different ring systems. For example, the Demyanov ring contraction and expansion involves the diazotization of aminocyclobutanes, leading to a mixture of cyclobutane and cyclopropane (B1198618) derivatives. Ring expansion of cyclobutanol-substituted aryl azides, catalyzed by Rh2(II), can be used to synthesize medium-sized N-heterocycles. These types of transformations could potentially be applied to a functionalized cyclobutyl group on the pyrazole core to generate novel heterocyclic systems.

Synthesis of Pyrazole Fused and Linked Heterocyclic Systems

Fusing the this compound core with other heterocyclic rings is a common strategy to create novel chemical entities with potentially enhanced biological activities. The synthesis of these fused systems often starts with a functionalized pyrazole derivative.

Pyrazolo[1,5-a]pyrimidines: These fused heterocycles are frequently synthesized through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. Therefore, 5-amino-3-cyclobutyl-1H-pyrazole would be a key intermediate for accessing the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. The reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds has been shown to proceed regioselectively. A three-component reaction involving 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating also provides an efficient route to this scaffold.

Pyrazolo[3,4-b]pyridines: This class of fused heterocycles can also be synthesized from 5-aminopyrazoles. One common method involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone in the presence of a catalyst such as ZrCl4. The reaction proceeds via a Michael addition followed by cyclization and aromatization. A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline (B41778) in the presence of an amorphous carbon-supported sulfonic acid catalyst.

The following table outlines general synthetic routes to pyrazole-fused systems that could be applied to this compound derivatives.

| Fused System | Starting Pyrazole Derivative | Key Reagents | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-3-cyclobutyl-1H-pyrazole | β-Dicarbonyl compound | |

| Pyrazolo[3,4-b]pyridine | 5-Amino-3-cyclobutyl-1H-pyrazole | α,β-Unsaturated ketone, ZrCl4 |

Construction of Pyrazole-Thiazole Conjugates

The combination of pyrazole and thiazole (B1198619) moieties in a single molecule has led to the discovery of compounds with a wide range of biological activities. Several synthetic strategies can be employed to construct these conjugates, often through multicomponent reactions or the stepwise formation of the thiazole ring onto a pyrazole precursor.

Multicomponent Reactions: A green and efficient multicomponent reaction for the synthesis of pyrazole-linked thiazoles involves the one-pot reaction of an aryl glyoxal, an aryl thioamide, and a pyrazolone (B3327878) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature. This approach allows for the rapid assembly of diverse hybrid molecules. To incorporate the this compound moiety, a corresponding 3-cyclobutyl-1H-pyrazol-5(4H)-one could be utilized as one of the components.

Hantzsch Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. To create a pyrazole-thiazole conjugate, a pyrazole derivative containing a thioamide functionality could be reacted with an α-haloketone. Alternatively, a pyrazole with an α-haloketone substituent could be condensed with a thioamide. A facile one-pot multicomponent approach based on the Hantzsch synthesis has been developed for the synthesis of thiazolyl-pyrazole derivatives under neat conditions.

Preparation of Pyrazole-Imidazoline Derivatives

The synthesis of pyrazole-imidazoline derivatives from a this compound starting material can be achieved through a multi-step sequence involving N-alkylation followed by cyclization. This method leverages the nucleophilic character of the pyrazole ring nitrogen.

A common strategy begins with the N-alkylation of this compound. This is typically performed under basic conditions to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity, followed by reaction with a suitable electrophile. For the construction of an imidazoline (B1206853) ring, a two-carbon linker with appropriate functional groups is introduced.

The synthetic sequence can be outlined as follows:

N-Alkylation: this compound is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The resulting pyrazolide anion is then reacted with a haloacetonitrile, typically chloroacetonitrile (B46850) or bromoacetonitrile, to yield 2-(3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile.

Cyclization: The intermediate pyrazole-acetonitrile is subsequently subjected to a cyclization reaction to form the imidazoline ring. This can be accomplished by reacting it with a 1,2-diamine, such as ethylenediamine, often in the presence of a catalyst like carbon disulfide or under high pressure and temperature to facilitate the condensation and ring closure.

An alternative approach involves alkylating the pyrazole with a pre-functionalized precursor that can be more readily cyclized. For instance, reacting the pyrazolide anion with a 2-chloro-N-phenethylacetamide derivative would provide an intermediate that can undergo acid-catalyzed cyclization (e.g., using phosphorus oxychloride) to form the corresponding imidazoline ring.

Table 1: General Reaction Scheme for Pyrazole-Imidazoline Synthesis

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | This compound, Bromoacetonitrile | K2CO3, Acetonitrile, Reflux | 2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetonitrile |

Synthesis of Pyrazole-Carbothioamide Analogues

Pyrazole-carbothioamide derivatives are commonly synthesized by reacting a pyrazole compound with an isothiocyanate. This reaction adds a carbothioamide group to the N1 position of the pyrazole ring. The nucleophilic nitrogen of the this compound attacks the electrophilic carbon of the isothiocyanate.

The synthesis is typically a one-step process:

A solution of this compound is mixed with a selected isothiocyanate (e.g., phenyl isothiocyanate, allyl isothiocyanate) in a suitable solvent such as tetrahydrofuran (B95107) (THF), ethanol, or DMF.

The reaction can be performed at room temperature or with gentle heating to drive it to completion. Often, a catalytic amount of a base like triethylamine (B128534) (TEA) is added to facilitate the reaction.

The product, a 3-cyclobutyl-N-substituted-1H-pyrazole-1-carbothioamide, often precipitates from the reaction mixture upon cooling or addition of a non-polar solvent and can be purified by recrystallization.

This method is versatile, allowing for the introduction of a wide variety of substituents on the carbothioamide nitrogen, depending on the isothiocyanate used. biointerfaceresearch.comnih.gov

Table 2: Synthesis of Pyrazole-Carbothioamide Derivatives

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Phenyl isothiocyanate | THF | Room Temp, 12 h | 3-Cyclobutyl-N-phenyl-1H-pyrazole-1-carbothioamide |

| This compound | Methyl isothiocyanate | Ethanol | Reflux, 4 h | 3-Cyclobutyl-N-methyl-1H-pyrazole-1-carbothioamide |

Derivatization to Pyrazole-Sulfonyl Chlorides and Sulfonamides

The preparation of pyrazole-sulfonyl chlorides and their subsequent conversion to sulfonamides is a key functionalization pathway. The pyrazole ring is sufficiently activated to undergo electrophilic substitution, typically at the C4 position. nih.gov

Synthesis of this compound-4-sulfonyl Chloride: The sulfonyl chloride group is introduced onto the pyrazole ring via chlorosulfonation.

this compound is reacted directly with an excess of chlorosulfonic acid (ClSO3H). nih.gov The reaction is highly exothermic and is typically performed at low temperatures (0–10 °C) with careful, portion-wise addition of the pyrazole to the acid.

After the initial reaction, the mixture may be gently warmed to ensure complete conversion. Thionyl chloride (SOCl2) can be added to facilitate the formation of the sulfonyl chloride. nih.govgoogle.com

The reaction is quenched by pouring the mixture onto ice, which precipitates the crude this compound-4-sulfonyl chloride. The product can then be extracted with an organic solvent like dichloromethane (B109758) and purified.

Synthesis of this compound-4-sulfonamides: The resulting pyrazole-4-sulfonyl chloride is a versatile intermediate for the synthesis of a wide array of sulfonamides.

The sulfonyl chloride is dissolved in a suitable solvent, such as dichloromethane or THF.

A primary or secondary amine (e.g., ammonia, aniline, piperidine) is added, often in the presence of a base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct. nih.gov

The reaction is typically stirred at room temperature until completion, as monitored by techniques like thin-layer chromatography (TLC).

Workup involves washing with water and dilute acid to remove excess amine and base, followed by drying and evaporation of the solvent to yield the desired sulfonamide. nih.gov

Table 3: Representative Synthesis of Pyrazole-Sulfonamide Derivatives

| Intermediate | Amine Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound-4-sulfonyl chloride | Ammonia | Pyridine | Dichloromethane | This compound-4-sulfonamide |

| This compound-4-sulfonyl chloride | Aniline | Triethylamine | THF | 3-Cyclobutyl-N-phenyl-1H-pyrazole-4-sulfonamide |

Formation of Pyrazole-Carbonitrile Compounds

Introducing a carbonitrile (cyano) group onto the pyrazole ring can be accomplished through several established synthetic routes, often involving the conversion of a pre-existing functional group. One of the most reliable methods is the Sandmeyer reaction, which starts from an amino-substituted pyrazole. nih.govresearchgate.net

The general synthetic strategy is as follows:

Synthesis of an Aminopyrazole Precursor: First, an amino group must be introduced onto the pyrazole ring, typically at the C4 or C5 position. For C4-cyanation, 4-amino-3-cyclobutyl-1H-pyrazole is required. This can be prepared by nitration of this compound at the 4-position, followed by reduction of the nitro group.

Diazotization: The amino-pyrazole is converted to a diazonium salt. This is achieved by treating the amine with a solution of sodium nitrite (B80452) (NaNO2) in a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C). organic-chemistry.org

Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). nih.govorganic-chemistry.org The diazonium group is displaced by the cyanide nucleophile, yielding the this compound-carbonitrile. Nitrogen gas is evolved during this process.

An alternative route to pyrazole-carbonitriles involves the dehydration of a corresponding pyrazole-carboxamide. If this compound-4-carboxamide is available, it can be treated with a strong dehydrating agent such as phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2) to yield the nitrile. chemicalbook.com

Table 4: Sandmeyer Reaction for Pyrazole-Carbonitrile Synthesis

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Amino-3-cyclobutyl-1H-pyrazole | NaNO2, aq. HCl, 0-5 °C | This compound-4-diazonium chloride |

Spectroscopic and Structural Elucidation of 3 Cyclobutyl 1h Pyrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 3-Cyclobutyl-1H-pyrazole derivatives, ¹H, ¹³C, and ¹⁹F NMR analyses offer detailed structural information.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. In a typical this compound structure, the proton signals can be divided into those from the cyclobutyl ring and those from the pyrazole (B372694) ring.

Cyclobutyl Protons: The cyclobutyl group exhibits complex multiplets due to spin-spin coupling between its protons. The single proton on the carbon attached to the pyrazole ring (methine proton) typically appears as a multiplet. The remaining methylene (B1212753) protons on the cyclobutyl ring also show complex multiplets.

Pyrazole Protons: The protons on the pyrazole ring have characteristic chemical shifts. For a 1,3,5-substituted pyrazole, the proton at the C4 position typically appears as a singlet. For instance, in 3-methyl-1,5-diphenyl-1H-pyrazole, the C4-H proton signal is observed as a singlet at 6.28 ppm. rsc.org In the parent 1H-pyrazole, the protons are observed as a multiplet and a singlet. reddit.com

The following table summarizes representative ¹H NMR data for compounds containing pyrazole and alkyl fragments, illustrating the typical chemical shift regions.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Compound Example | Observed Shift (δ, ppm) |

| Pyrazole C4-H | 6.0 - 6.5 | 3-methyl-1,5-diphenyl-1H-pyrazole rsc.org | 6.28 (s, 1H) |

| Pyrazole N-H | Broad, variable | - | - |

| Cyclobutyl CH (methine) | 2.5 - 3.5 | - | - |

| Cyclobutyl CH₂ (methylene) | 1.8 - 2.5 | - | - |

| Pyrazole CH₃ (for comparison) | 2.3 - 2.5 | 3-methyl-1,5-diphenyl-1H-pyrazole rsc.org | 2.40 (s, 3H) |

Data are illustrative and can vary based on solvent and substitution patterns.

¹³C NMR spectroscopy is used to identify the carbon skeleton of a molecule. For this compound, distinct signals are expected for the carbons of the cyclobutyl ring and the pyrazole ring.

Cyclobutyl Carbons: The methine carbon of the cyclobutyl ring attached to the pyrazole is expected to resonate at a specific chemical shift, while the methylene carbons will appear at a different, typically upfield, position.

Pyrazole Carbons: The three carbon atoms of the pyrazole ring (C3, C4, and C5) give rise to distinct signals. The chemical shift of C3 is influenced by the attached cyclobutyl group. In 1,3,5-trisubstituted pyrazoles, these carbons resonate in the range of approximately 105 to 155 ppm. For example, in 3-methyl-1,5-diphenyl-1H-pyrazole, the pyrazole carbons appear at 148.7, 142.9, and 107.5 ppm. rsc.org Similarly, for 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, signals are seen at 144.8 and 105.5 ppm. rsc.org

A summary of representative ¹³C NMR chemical shifts for pyrazole derivatives is presented below.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Compound Example | Observed Shift (δ, ppm) |

| Pyrazole C3 | 145 - 165 | 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole rsc.org | 154.5 |

| Pyrazole C4 | 100 - 110 | 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole rsc.org | 103.5 |

| Pyrazole C5 | 135 - 150 | 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole rsc.org | 145.4 |

| Cyclobutyl CH (methine) | 35 - 45 | - | - |

| Cyclobutyl CH₂ (methylene) | 18 - 30 | - | - |

Chemical shifts are dependent on the specific substitution and solvent used.

¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. mdpi.com For fluorinated analogues of this compound, ¹⁹F NMR is used to confirm the presence and electronic environment of fluorine atoms. The chemical shifts in ¹⁹F NMR are highly sensitive to the molecular structure, allowing for the differentiation of fluorine atoms in various positions. mdpi.com

In studies of pyrazole derivatives as potential inhibitors, ¹⁹F NMR has been used as an orthogonal method to evaluate ligand binding, independent of other spectroscopic changes. nih.gov For example, protein-detected 1D ¹⁹F-NMR spectroscopy can confirm ligand binding in a substrate-binding pocket. nih.gov The technique is valuable for elucidating the structures of molecules in complex mixtures and can provide information on ¹H–¹⁹F and ¹⁹F–¹³C coupling constants, which aids in complete structure determination. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of a this compound derivative displays characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups.

N-H Stretch: For unsubstituted pyrazole at the N1 position, a broad absorption band is typically observed in the region of 3100-3500 cm⁻¹, corresponding to the N-H stretching vibration.

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclobutyl group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic C-H stretch from the pyrazole ring is usually found above 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are observed in the fingerprint region, typically between 1400 and 1600 cm⁻¹. mdpi.com

C-N Stretch: The C-N stretching vibration of the pyrazole ring can be observed around 1290 cm⁻¹. researchgate.net

The table below lists characteristic FTIR absorption frequencies for pyrazole-containing structures.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |

| N-H Stretch | 3100 - 3500 | 1H-Pyrazole nist.govnist.gov |

| Aliphatic C-H Stretch | 2850 - 2960 | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com |

| Aromatic C-H Stretch | > 3000 | 1H-Pyrazole nist.govnist.gov |

| C=N Stretch (Pyrazole) | 1550 - 1620 | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com |

| C=C Stretch (Pyrazole) | 1400 - 1560 | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. The molecular formula of this compound is C₇H₁₀N₂, giving it a molecular weight of approximately 122.17 g/mol .

In an electron ionization (EI) mass spectrum, the parent 1H-pyrazole (MW ≈ 68.08) shows a prominent molecular ion peak. nist.gov For this compound, the molecular ion peak (M⁺) is expected at m/z ≈ 122. Subsequent fragmentation would likely involve the loss of neutral molecules or radicals from the parent ion. Common fragmentation pathways could include:

Loss of the Cyclobutyl Group: Cleavage of the bond between the pyrazole and cyclobutyl rings.

Ring Fragmentation: Fission of the pyrazole ring itself, a characteristic fragmentation pattern for many heterocyclic compounds.

Loss of H or CH₃: For substituted derivatives, the loss of small fragments is common. semanticscholar.org

For a related compound, 3-cyclobutyl-4-nitro-1H-pyrazole (C₇H₉N₃O₂), the predicted monoisotopic mass is 167.06947 Da, with an expected [M+H]⁺ adduct at m/z 168.07675. uni.lu Analysis of various pyrazole derivatives by ESI-MS often shows a strong signal for the protonated molecule [M+H]⁺. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of electronic transitions occurring, which are related to the molecular structure, particularly the presence of chromophores and conjugation.

For pyrazole and its derivatives, the UV-Vis spectra are typically characterized by π → π* transitions, which are common in aromatic and heteroaromatic systems. The absorption maximum (λmax) for the parent 1H-pyrazole occurs at approximately 203 nm in the gas phase. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyrazole ring.

However, specific experimental UV-Vis absorption data for this compound, detailing its λmax and molar absorptivity, is not documented in the reviewed literature. To determine its electronic transition properties, experimental analysis would be required.

X-ray Diffraction (XRD) Crystallography

X-ray Diffraction (XRD) is a powerful analytical method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, one can deduce the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

While crystallographic data for many pyrazole derivatives have been published, a specific crystal structure determination for this compound has not been reported. A study on a related compound, 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol, which features a cyclobutyl group on a triazole ring, demonstrates that the cyclobutyl ring can be twisted relative to the heterocyclic ring. nih.gov A similar analysis for this compound would require the growth of suitable single crystals and subsequent SCXRD analysis.

Analysis of Supramolecular Interactions in Crystal Packing

The way molecules arrange themselves in a crystal lattice is known as crystal packing, which is governed by various non-covalent, supramolecular interactions such as hydrogen bonds, van der Waals forces, and π–π stacking. For 1H-pyrazoles, N—H···N hydrogen bonds are a dominant feature, often leading to the formation of dimers, trimers, or catemeric chains.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

For the aforementioned triazole derivative containing a cyclobutyl group, Hirshfeld analysis revealed that H···H, C···H, and N···H contacts were the major interactions governing the crystal packing, with H···H contacts accounting for over 50% of the surface. nih.gov A similar analysis for this compound would be possible following the determination of its crystal structure, providing deep insight into its solid-state architecture.

Elemental Microanalysis for Purity and Composition Confirmation

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of elements (primarily carbon, hydrogen, and nitrogen for organic compounds) in a sample. The experimental results are compared with the calculated theoretical percentages based on the compound's molecular formula to confirm its elemental composition and assess its purity.

The molecular formula for this compound is C7H10N2. The theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 68.81 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 8.25 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 22.94 |

| Total | 122.171 | 100.00 |

Experimental elemental analysis data for synthesized samples of this compound would be expected to align closely with these calculated values to verify the compound's identity and purity. While this is a standard characterization technique, specific published reports containing these experimental data for this compound were not found.

Computational Chemistry Studies on 3 Cyclobutyl 1h Pyrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic structure and energetic properties of molecules. These methods are fundamental in understanding the intrinsic characteristics of 3-Cyclobutyl-1H-pyrazole, such as its stability, three-dimensional shape, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For pyrazole (B372694) systems, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable molecular structure (conformation) by optimizing the geometry. nih.govbohrium.com These calculations can confirm, for instance, whether the pyrazole ring and its substituents adopt a planar or non-planar arrangement. nih.govresearchgate.net

The electronic stability and chemical reactivity of a molecule can be assessed by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netnih.gov For example, in a study on a related pyrazole derivative, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, suggesting high electronic stability. researchgate.netnih.gov Such analyses for this compound would reveal how the cyclobutyl group influences the electronic properties and reactivity of the pyrazole core.

Table 1: Representative DFT Calculation Parameters for Pyrazole Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| Functional | Approximates the exchange-correlation energy. Common examples include B3LYP and HSEh1PBE. researchgate.net | Used for geometry optimization and calculating electronic properties. |

| Basis Set | A set of mathematical functions used to build molecular orbitals. Examples include 6-31G(d) and 6-311++G(d,p). nih.govresearchgate.net | Determines the accuracy of the calculation; larger basis sets provide more accurate results at a higher computational cost. |

| Geometry Optimization | A process to find the lowest energy arrangement of atoms in a molecule. bohrium.com | Determines the most stable 3D conformation of the compound. |

| FMO Analysis | Calculation of HOMO and LUMO energy levels. | Predicts electronic stability, reactivity, and potential for electronic applications. researchgate.net |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is crucial for structural elucidation. Methods such as Gauge-Independent Atomic Orbital (GIAO) and TNDO can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C) for pyrazole compounds. researchgate.netrsc.org These theoretical predictions serve as a valuable tool for assigning experimental spectra and confirming the synthesized structure.

Theoretical studies on pyrazole systems have shown that the chemical shifts are sensitive to the molecular structure and the surrounding environment. researchgate.netrsc.org For this compound, computational methods could predict the distinct chemical shifts for the protons and carbons of both the pyrazole ring and the cyclobutyl substituent, aiding in their unambiguous assignment in experimental NMR spectra.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is pivotal in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Molecular docking is widely used to screen pyrazole derivatives against various protein targets to identify potential inhibitors for therapeutic intervention. researchgate.net By docking a library of pyrazole compounds, including structures like this compound, into the active sites of known disease-related proteins, researchers can prioritize compounds with the highest binding affinity for further experimental testing.

This approach has been successfully applied to identify pyrazole-based inhibitors for a range of targets, including:

Protein Kinases: Such as VEGFR-2, Aurora A, and CDK2, which are crucial in cancer progression. researchgate.net

Carbonic Anhydrases: Implicated in conditions like glaucoma. nih.govijpbs.com

Mycobacterium tuberculosis enzymes: Such as CYP121A1, for developing new anti-tuberculosis agents. nih.gov

Once a potential ligand-protein complex is identified, docking simulations provide detailed insights into the specific interactions that stabilize the binding. These interactions are critical for understanding the ligand's mechanism of action and for guiding further optimization of its structure to enhance potency and selectivity.

Studies on various pyrazole derivatives have revealed common binding patterns. The core scaffold can establish crucial interactions with amino acids within the active site of a protein, securely anchoring the molecule. nih.gov Key interactions frequently observed include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring often act as hydrogen bond acceptors or donors. nih.govresearchgate.net

Hydrophobic Interactions: Aromatic rings and alkyl substituents, such as the cyclobutyl group, can form favorable hydrophobic contacts. nih.gov

π-π Stacking: The aromatic pyrazole ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. nih.gov

For example, docking studies of pyrazole derivatives into the CYP121A1 enzyme showed water-mediated hydrogen bonds with Gln385 and Arg386, alongside π–π stacking with Phe168. nih.gov

Table 2: Common Intermolecular Interactions in Pyrazole-Protein Complexes

| Interaction Type | Description | Example Residues |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Gln385, Arg386, Cys-241 nih.govmdpi.com |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups in an aqueous environment. | Val82, Ala95, Leu197 nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Phe168 nih.gov |

| Halide Interactions | Non-covalent interaction involving a halogen atom. | Leu73 nih.gov |

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. High-Throughput Virtual Screening (HTVS) leverages computational power to evaluate thousands to millions of compounds rapidly and cost-effectively. chemmethod.com

This methodology has been effectively used for pyrazole-based compound discovery. nih.gov The process typically involves:

Library Preparation: A large database of compounds, such as those containing the pyrazole scaffold, is prepared for docking. chemmethod.com

Docking-Based Screening: The entire library is docked into the active site of a target protein.

Hit Identification: Compounds are ranked based on their docking score, which estimates binding affinity. The top-ranked compounds are selected as "hits." nih.gov

ADMET Prediction: The drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the hit compounds are computationally predicted to filter for candidates with favorable pharmacokinetic profiles. chemmethod.comnih.gov

This approach accelerates the identification of promising lead candidates for a given biological target, significantly reducing the time and resources required compared to traditional experimental screening. chemmethod.com

Structure-Activity Relationship (SAR) Analysis Assisted by Computational Methods

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that aims to correlate the structural features of a chemical compound with its biological activity. For pyrazole derivatives, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, have become indispensable tools for elucidating these relationships and guiding the design of more potent and selective molecules. eurasianjournals.com These studies systematically analyze how modifications to the pyrazole scaffold, such as the introduction of different substituent groups at various positions, impact the compound's interaction with a biological target.

A typical QSAR study for this compound would involve synthesizing and testing a series of related compounds where the cyclobutyl group is replaced by other alkyl or cycloalkyl groups. The resulting biological data (e.g., IC₅₀ values) would then be used to build a predictive computational model. Such a model helps to identify the optimal physicochemical properties for the substituent at the 3-position.

Below is a hypothetical data table illustrating the kind of comparative analysis that would be central to an SAR study of the 3-position of the pyrazole ring.

| Compound ID | Substituent at 3-Position | Calculated LogP | Molecular Volume (ų) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|---|

| 1 | Cyclopropyl | 1.25 | 105.2 | 85 |

| 2 | Cyclobutyl | 1.68 | 120.5 | 50 |

| 3 | Cyclopentyl | 2.10 | 135.8 | 45 |

| 4 | Isopropyl | 1.55 | 115.7 | 70 |

| 5 | tert-Butyl | 1.98 | 130.1 | 62 |

This table is illustrative and contains hypothetical data for educational purposes.

Molecular Dynamics Simulations for Conformational Sampling and Receptor Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques that provide insights into the dynamic behavior of molecules and their complexes over time. eurasianjournals.com For a compound like this compound, MD simulations are crucial for validating binding poses predicted by molecular docking and for understanding the stability of its interaction with a target receptor. rsc.orgnih.gov These simulations model the movements and interactions of atoms, offering a detailed view of the conformational changes in both the ligand and the protein.

Furthermore, MD simulations illuminate the dynamics of the receptor itself upon ligand binding. The simulation can show how the protein's side chains in the active site rearrange to accommodate the ligand, and whether these induced-fit changes are stable over the simulation time. mdpi.com The stability of the ligand-receptor complex is often assessed by monitoring several parameters throughout the simulation, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, the Root Mean Square Fluctuation (RMSF) of individual residues, and the maintenance of key intermolecular interactions like hydrogen bonds. mdpi.comtandfonline.com A stable binding mode is typically characterized by low and converged RMSD values for both the ligand and the protein. nih.gov

The table below summarizes key parameters typically analyzed in an MD simulation to assess the stability of a ligand-receptor complex.

| Parameter | Description | Indication of Stability for this compound Complex |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low, stable plateau in the RMSD plot for both the protein backbone and the ligand suggests the complex has reached equilibrium and is stable. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Low RMSF values for active site residues indicate a stable binding pocket. Higher fluctuations in loop regions are common. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value over time suggests the protein is not undergoing significant unfolding or conformational changes. |

| Protein-Ligand Contacts | Monitors the number and type (e.g., hydrogen bonds, hydrophobic) of interactions between the ligand and protein. | Consistent and persistent interactions throughout the simulation confirm a stable binding mode. |

By analyzing these parameters, researchers can gain a high degree of confidence in the predicted binding mode of this compound, understand the energetic contributions of its different moieties, and predict how modifications might affect binding dynamics and affinity.

Biological Activity and Preclinical Assessment of 3 Cyclobutyl 1h Pyrazole Derivatives

In Vitro Antimicrobial Activities

While the broader class of pyrazole (B372694) derivatives has been extensively studied for its antimicrobial properties, specific data on 3-cyclobutyl-1H-pyrazole derivatives remains an area of active investigation. The inherent structural features of the pyrazole nucleus, combined with the lipophilic nature of the cyclobutyl group, suggest a potential for these compounds to exhibit significant antimicrobial effects.

Antibacterial Efficacy Studies against Various Bacterial Strains

Research into pyrazole-containing compounds has shown a wide spectrum of antibacterial activity. mdpi.comnih.govnih.gov Various derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. meddocsonline.orgnih.gov For instance, certain pyrazole derivatives have been reported to exhibit potent activity against strains such as Escherichia coli and Staphylococcus aureus. mdpi.commeddocsonline.org The inclusion of a cyclobutyl moiety at the 3-position is anticipated to modulate this activity, potentially enhancing efficacy due to increased lipophilicity which may facilitate cell wall penetration. However, specific minimum inhibitory concentration (MIC) data for a series of this compound derivatives against a comprehensive panel of bacterial strains is not yet extensively documented in publicly available literature.

Antifungal Efficacy Studies against Fungal Pathogens

The pyrazole scaffold is a component of several commercial fungicides and has been a focus of research in the development of new antifungal agents. tsijournals.comnih.gov Studies on various pyrazole analogues have demonstrated notable activity against a range of fungal pathogens. rsc.orgnih.gov For example, certain pyrazole carboxamide derivatives have shown efficacy against phytopathogenic fungi. nih.gov The presence of a cyclobutyl group is a structural feature that has been explored in the context of antifungal activity, with some cycloalkyl-bearing pyrazole analogues showing promising results against fungal strains like Fusarium graminearum. nih.gov Further dedicated studies are required to establish a comprehensive profile of the antifungal efficacy of this compound derivatives, including MIC values against key fungal pathogens.

Antitubercular Activity against Mycobacterium tuberculosis Strains

The pyrazole nucleus is recognized for its potential in the development of antitubercular agents. tsijournals.comst-andrews.ac.uknih.gov Numerous pyrazole-containing derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting potent inhibitory effects. nih.govrsc.orgnih.gov The structural modifications on the pyrazole ring play a crucial role in determining the antitubercular potency. While the general class of pyrazoles is promising, specific and detailed structure-activity relationship (SAR) studies and MIC data for a series of this compound derivatives against various strains of M. tuberculosis are needed to fully assess their potential in this therapeutic area.

Antineoplastic and Cytotoxic Evaluations (In Vitro)

The cytotoxic potential of pyrazole derivatives against various cancer cell lines is well-documented, with several compounds demonstrating significant antineoplastic activity. nih.govnih.govnih.gov The this compound core has been identified as a particularly interesting scaffold in this regard.

Assessment of Cytotoxic Activity against Specific Cancer Cell Lines

A notable study on 3,5-disubstituted pyrazole derivatives identified a compound with a cyclobutyl group at the 3-position as a highly potent agent against pancreatic ductal adenocarcinoma cell lines. nih.gov Structure-activity relationship (SAR) studies within this series revealed that the cyclobutyl moiety was more optimal for cytotoxic activity than other substituents such as hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl. nih.gov

This key derivative demonstrated significant antiproliferative activity against a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this 3-cyclobutyl-pyrazole derivative are presented in the table below.

| Cancer Cell Line | Cell Line Type | IC50 (µM) |

|---|---|---|

| MiaPaCa-2 | Pancreatic Cancer | 0.247 |

| AsPC-1 | Pancreatic Cancer | 0.315 |

| BxPC-3 | Pancreatic Cancer | 0.924 |

| SUIT-2 | Pancreatic Cancer | 0.209 |

| S2-013 | Pancreatic Cancer | 0.192 |

This table is based on data from a study on 3,5-disubstituted pyrazole derivatives, where the cyclobutyl group at the 3-position was found to be optimal for activity. nih.gov

Investigational Mechanisms of Action in Cellular Models (e.g., Enzyme Inhibition, Apoptosis Induction)

The anticancer effects of pyrazole derivatives are often attributed to their ability to interfere with key cellular processes, including enzyme inhibition and the induction of apoptosis.

Enzyme Inhibition:

A significant mechanism of action for many pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. The 3-cyclobutyl-pyrazole derivative mentioned previously was found to preferentially inhibit cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 5 (CDK5), with IC50 values of 24 nM and 23 nM, respectively. nih.gov CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. nih.govnih.gov

Apoptosis Induction:

Several studies have demonstrated that pyrazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.net The potent 3-cyclobutyl-pyrazole derivative was shown to induce apoptosis in the MiaPaCa-2 pancreatic cancer cell line, evidenced by a 3.2-fold increase in the levels of caspase-3/7, which are key executioner caspases in the apoptotic pathway. nih.gov The induction of apoptosis by pyrazole derivatives can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of intrinsic and extrinsic apoptotic pathways. nih.govmdpi.com

Anti-inflammatory and Analgesic Research (Preclinical Models)

The pyrazole nucleus is a well-established scaffold in the development of anti-inflammatory agents, largely due to its role in the inhibition of cyclooxygenase (COX) enzymes. researchgate.netmdpi.com These enzymes are central to the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. Many pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which effectively reduces pain and inflammation. researchgate.net Research into pyrazole derivatives has focused on developing selective inhibitors for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, to minimize the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform. nih.govnih.gov

Preclinical studies have evaluated numerous 1,3,5-trisubstituted pyrazoline derivatives for their anti-inflammatory and analgesic properties. nih.gov In these studies, several compounds demonstrated more potent in vivo anti-inflammatory and analgesic effects than the reference drug, celecoxib (B62257). nih.gov Specifically, derivatives featuring trimethoxy substitutions have shown significant potency. nih.gov For instance, certain 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were identified as potent anti-inflammatory agents with ED₅₀ values lower than that of celecoxib. nih.gov

Further investigations into a compound identified as AD 532, which is 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide, revealed promising results in preclinical models. nih.gov This compound was noted as a potent COX-2 inhibitor, although less potent in vitro than celecoxib, which may suggest a lower potential for certain side effects. nih.gov The development of 4,5-diaryl-1H-pyrazole-3-ol as a versatile template has also led to several classes of compounds with good selectivity for the COX-2 enzyme over the COX-1 enzyme. nih.gov

Table 1: Preclinical COX Inhibition Data for Pyrazole Derivatives

| Compound Class | Specific Derivative(s) | Key Finding | Reference |

|---|---|---|---|

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles | Trimethoxy derivatives (10a, 10b, 10g, 10h) | Showed potent anti-inflammatory activity with ED₅₀ values ranging from 53.99 to 69.20 µmol/kg, compared to celecoxib (ED₅₀ = 82.15 µmol/kg). | nih.gov |

| Substituted 1H-pyrazole | AD 532 | Demonstrated promising anti-inflammatory and analgesic activity as a COX-2 inhibitor. | nih.gov |

| 1,3,5-Trisubstituted pyrazolines | 4h, 6e, 7a, 7e, 9 | Exhibited more potent in vivo anti-inflammatory and analgesic activities than celecoxib. | nih.gov |

| 4,5-Diaryl-1H-pyrazole-3-ol derivatives | Various analogues | Showed good selectivity for COX-2 versus COX-1 enzyme inhibition. | nih.gov |

Antidiabetic Research (Preclinical Models)

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a significant therapeutic target for type 2 diabetes and metabolic syndrome. nih.gov 11β-HSD1 is an NADPH-dependent oxidoreductase that primarily acts to convert inactive cortisone (B1669442) into active cortisol, particularly in key metabolic tissues like the liver and adipose tissue. nih.govendocrine-abstracts.org Elevated local cortisol levels can drive processes such as gluconeogenesis in the liver and adipogenesis in fat tissue, contributing to hyperglycemia and insulin (B600854) resistance. nih.gov Consequently, the inhibition of 11β-HSD1 is an attractive strategy for managing metabolic diseases. nih.gov

The pyrazole and pyrazolone (B3327878) scaffold has been explored for its potential in developing antidiabetic compounds. nih.gov Research has identified that certain (4-substituted benzyl)(trifluoromethyl)pyrazoles and pyrazolones represent a class of antidiabetic agents. nih.gov The design of novel pyrazole-3-one derivatives, guided by molecular docking studies of previously reported antidiabetic pyrazole compounds, has led to the synthesis of new agents with hypoglycemic activity. nih.gov In preclinical studies using alloxan-induced diabetic rats, a pyrazole-3-one derivative containing a sulphonamide group was identified as the most potent compound in its series for lowering blood glucose levels. nih.gov Camphor-derived pyrazolones have also been identified as effective inhibitors of 11β-HSD1 in mouse pharmacodynamic models. nih.gov

Table 2: Preclinical Antidiabetic Activity of Pyrazole Derivatives

| Compound Class | Mechanism of Action | Preclinical Model | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazole-3-ones | Hypoglycemic agent | Alloxan-induced diabetic rats | A sulphonamide derivative was found to be the most potent in the series. | nih.gov |

| Camphor-derived pyrazolones | 11β-HSD1 Inhibition | Mouse pharmacodynamic model | Compounds demonstrated good in vivo activity. | nih.gov |

| (4-substituted benzyl)(trifluoromethyl)pyrazoles | Antidiabetic agent | Not specified | Identified as a new class of antidiabetic compounds. | nih.gov |

Antiviral Activities (In Vitro)

Derivatives of the pyrazole scaffold have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical components of antiretroviral therapies for Human Immunodeficiency Virus (HIV). nih.gov These inhibitors target the reverse transcriptase (RT) enzyme, a crucial protein for the replication of the HIV-1 virus. mdpi.com

Structure-based optimization has led to the discovery of pyrazolo[3,4-c]pyridazine NNRTIs that bind to the HIV-1 RT enzyme. nih.gov These compounds have demonstrated high efficacy against both wild-type and NNRTI-resistant viral strains in cell culture. nih.gov Another avenue of research has explored pyrrolyl pyrazoles as inhibitors of the ribonuclease H (RNase H) function of the RT enzyme. nih.gov Among these, compound 11b was found to be the most potent, inhibiting RNase H with a half-maximal inhibitory concentration (IC₅₀) of 0.27 μM. nih.gov

Fragment-based drug discovery approaches have also been employed to optimize pyrazole-based compounds. mdpi.com This work led to the development of a derivative, compound 27, which exhibited an IC₅₀ value of 11 μM against wild-type HIV-1 RT and 34 μM against the drug-resistant K103N/Y181C mutant RT. mdpi.com

Table 3: In Vitro HIV Reverse Transcriptase Inhibition by Pyrazole Derivatives

| Compound Class | Specific Derivative | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-c]pyridazines | Not specified | HIV-1 Reverse Transcriptase | Highly effective against wild-type and resistant strains. | nih.gov |

| Pyrrolyl pyrazoles | 11b | HIV-1 RNase H (of RT) | 0.27 µM | nih.gov |

| Pyrazolo[1,5-a]pyridines | 27 | HIV-1 Reverse Transcriptase (WT) | 11 µM | mdpi.com |

| Pyrazolo[1,5-a]pyridines | 27 | HIV-1 Reverse Transcriptase (K103N/Y181C) | 34 µM | mdpi.com |

The pyrazole structure has served as a template for the development of novel inhibitors of the Hepatitis C Virus (HCV). Research has identified several classes of pyrazole derivatives that can suppress HCV replication through different mechanisms.

One class, 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, has been shown to inhibit HCV replication by suppressing cyclooxygenase-2 (COX-2). nih.gov Several compounds in this series (compounds 6, 7, 8, and 16) inhibited the subgenomic HCV replicon of genotype 1b with half-maximal effective concentration (EC₅₀) values between 5 and 8 μM. nih.gov Compound 6, for example, had an EC₅₀ of 6.7 μM against genotype 1b and was also effective against the infectious Jc1 HCV 2a genotype. nih.gov The mechanism involves the suppression of HCV-induced COX-2 expression at both the mRNA and protein levels. kuleuven.be

Another approach has targeted the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. nih.gov Through structure-based virtual screening and drug design, the pyrazolobenzothiazine scaffold was identified as a suitable template for NS5B inhibitors. The most effective compound from this series, a meta-fluoro-N-1-phenyl pyrazolobenzothiazine derivative (compound 4a), exhibited an EC₅₀ of 3.6 µM in the Huh 9-13 replicon system. nih.gov Additionally, computational studies have been used to develop models for 1,3,4-trisubstituted pyrazole derivatives as potential HCV entry inhibitors. chemrevlett.com

Table 4: In Vitro HCV Replication Inhibition by Pyrazole Derivatives

| Compound Class | Specific Derivative(s) | Target/Mechanism | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | 6, 7, 8, 16 | Suppression of COX-2 | 5 - 8 µM (HCV 1b) | nih.gov |

| 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | 6 | Suppression of COX-2 | 6.7 µM (HCV 1b) | nih.gov |

| Pyrazolobenzothiazines | 4a | NS5B Polymerase | 3.6 µM | nih.gov |

Other Investigational Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have been the subject of diverse biological investigations, revealing a broad spectrum of potential therapeutic applications. These studies have explored their effects on the nervous system, their activity against parasitic infections, their antioxidant properties, their interactions with specific receptors, and their ability to inhibit various enzymes. This section details the preclinical assessment of these varied biological activities.

Neuroprotective Potential in Cellular Models

Recent research has highlighted the neuroprotective effects of certain N-propananilide derivatives bearing a pyrazole ring in cellular models of neurotoxicity. In a study utilizing a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in the SH-SY5Y human neuroblastoma cell line, a series of 3-(1H-pyrazole-1-yl)-N-propananilide derivatives demonstrated significant neuroprotective activity. nih.govnih.govsemanticscholar.org

The investigation revealed that these compounds could protect the cells from 6-OHDA-induced damage. Further mechanistic studies on the more potent compounds indicated that their protective effects are linked to the modulation of apoptotic pathways. Specifically, these derivatives were found to decrease the expression levels of the pro-apoptotic protein Bax and reduce the activation of caspase-3, a key executioner enzyme in apoptosis. nih.govnih.govsemanticscholar.org This suggests that this compound derivatives could be promising candidates for the development of therapies for neurodegenerative diseases where neuronal apoptosis is a key pathological feature. nih.gov

A novel bis-lipoyl derivative incorporating an 8-hydroxyquinoline (B1678124) scaffold has also been synthesized and evaluated for its neuroprotective and antioxidant properties. This compound showed significant efficacy against cytotoxicity induced by both 6-OHDA and hydrogen peroxide (H2O2) in the SH-SY5Y cell line, as determined by the MTT assay. researchgate.net

Table 1: Neuroprotective Activity of Selected Pyrazole Derivatives

| Compound | Model | Key Findings |

|---|---|---|

| 3-(1H-pyrazole-1-yl)-N-propananilide derivatives | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | Exhibited neuroprotectivity; decreased Bax expression and caspase-3 activation. nih.govnih.govsemanticscholar.org |

Trypanocidal Activity against Trypanosoma cruzi

Several studies have investigated the potential of pyrazole derivatives as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. A series of pyrazole-thiadiazole derivatives were evaluated for their trypanocidal activity against both trypomastigote and intracellular amastigote forms of the parasite. While most derivatives showed low activity against trypomastigotes, some exhibited promising activity against the clinically relevant intracellular amastigotes. mdpi.com For instance, derivative 1c (with 2,4-dichloro substituents) and derivative 2k (with a 4-NO2 substituent) were identified as the most active against intracellular amastigotes, with IC50 values of 13.54 µM and 10.37 µM, respectively. mdpi.com

In another study, a library of pyrazole derivatives was designed based on a known T. cruzi cysteine protease inhibitor. Phenotypic screening identified compounds 3g , 3j , and 3m as promising candidates against intracellular amastigotes, with IC50 values of 6.09 µM, 2.75 µM, and 3.58 µM, respectively. nih.gov Furthermore, novel pyrazole-imidazoline derivatives have been developed and screened for their anti-parasitic activity. mdpi.comdoaj.orgnih.gov Among these, derivative 1k displayed high activity against intracellular amastigotes with an IC50 of 3.3 µM and a high selectivity index of 73.9. mdpi.comdoaj.orgnih.gov This compound also demonstrated a significant reduction in parasite load in a 3D cardiac microtissue model, matching the efficacy of the reference drug benznidazole. mdpi.comdoaj.org

Table 2: Trypanocidal Activity of Selected Pyrazole Derivatives against T. cruzi

| Compound Series | Derivative | Target Form | IC50 (µM) |

|---|---|---|---|

| Pyrazole-thiadiazole | 1c | Intracellular amastigotes | 13.54 ± 4.47 mdpi.com |

| Pyrazole-thiadiazole | 2k | Intracellular amastigotes | 10.37 ± 1.21 mdpi.com |

| 1-Aryl-1H-pyrazole-imidazoline | 3j | Intracellular amastigotes | 2.75 ± 0.62 nih.gov |

| 1-Aryl-1H-pyrazole-imidazoline | 3m | Intracellular amastigotes | 3.58 ± 0.25 nih.gov |

Antioxidant Activity and Free Radical Scavenging

The antioxidant potential of pyrazole derivatives has been explored through various in vitro assays, demonstrating their capacity to scavenge free radicals. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate this activity. nih.gov In one study, a series of newly synthesized thienyl-pyrazoles were assessed for their antioxidant properties. Compounds 5g and 5h from this series exhibited excellent DPPH radical scavenging activity, with IC50 values of 0.245 µM and 0.284 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC50 = 0.483 µM). nih.gov These compounds also showed potent hydroxyl radical scavenging activity. nih.gov

Other studies have also highlighted the antioxidant properties of pyrazole derivatives. For instance, a series of pyrazole molecules linked to a catecholic moiety via an acylhydrazone chain demonstrated good antioxidant activity by blocking reactive oxygen species (ROS) production in human platelets. mdpi.com Specifically, compounds 4a , 4f , and 4g were identified as noteworthy, with IC50 values of approximately 10 µM against thrombin-induced ROS production in platelets. mdpi.com These compounds were also found to inhibit superoxide (B77818) anion production and lipid peroxidation. mdpi.com Furthermore, the nitric oxide (NO) radical scavenging method has been employed to assess the anti-inflammatory and antioxidant activity of certain chloro-derivatives of pyrazole. nih.govresearchgate.net

Table 3: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound Series | Derivative | Assay | IC50 (µM) |

|---|---|---|---|

| Thienyl-pyrazoles | 5g | DPPH Radical Scavenging | 0.245 ± 0.01 nih.gov |

| Thienyl-pyrazoles | 5h | DPPH Radical Scavenging | 0.284 ± 0.02 nih.gov |

Receptor Antagonist and Agonist Activities (e.g., 5-HT3A receptor antagonists)

The interaction of pyrazole derivatives with various receptors has been a field of interest, particularly their role as antagonists for the 5-hydroxytryptamine type 3 (5-HT3) receptor. 5-HT3 receptor antagonists are a class of drugs effective in treating nausea and vomiting, particularly that induced by chemotherapy. nih.govresearchgate.net The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists competitively inhibit the binding of serotonin. nih.gov

While specific studies focusing solely on this compound derivatives as 5-HT3A receptor antagonists are not extensively detailed in the provided context, the broader class of pyrazole-containing compounds has been investigated for various receptor interactions. The development of selective 5-HT3 receptor antagonists like ondansetron, granisetron, and palonosetron, which are used clinically, underscores the therapeutic potential of targeting this receptor. nih.govnih.gov The pyrazole scaffold, being a versatile pharmacophore, presents an opportunity for the design of novel receptor antagonists and agonists. Further research is warranted to explore the specific interactions of this compound derivatives with the 5-HT3A receptor and other receptor systems.

Enzyme Inhibition Studies (e.g., Cysteine Protease, CYP121A1)

The inhibitory activity of this compound derivatives against various enzymes has been a significant area of research.

Cysteine Protease Inhibition: Some pyrazole derivatives have been investigated as inhibitors of cysteine proteases. For example, a series of 1,5-bisphenylpyrazoles were identified as novel, potent, and selective allosteric inhibitors of the MALT1 protease, a paracaspase involved in NF-κB signaling. sci-hub.se Structure-activity relationship (SAR) studies revealed that derivatization at the 3-position of the 1H-pyrazole ring could lead to compounds with cellular activity. sci-hub.se Additionally, certain pyrazole-imidazoline derivatives were initially designed as potential inhibitors of T. cruzi cysteine protease (cruzipain), a key enzyme for the parasite's survival. nih.gov While subsequent structural modifications in some series led to a loss of cysteine protease inhibition, the initial concept highlights the potential of the pyrazole scaffold for targeting this class of enzymes. mdpi.comdoaj.org

CYP121A1 Inhibition: A series of imidazole (B134444) and triazole diarylpyrazole derivatives have been synthesized and evaluated for their binding affinity with Mycobacterium tuberculosis (Mtb) CYP121A1, an essential cytochrome P450 enzyme in this bacterium. nih.govrsc.org In the imidazole series, derivatives with longer or branched-chain alkoxy substitutions, such as 11f , showed increased activity against Mtb. nih.gov For the triazole series, compounds containing a chlorobenzene (B131634) ring were more active. nih.gov Specifically, the methoxy-substituted triazole derivative with a 4-chloroaryl pyrazole (12b ) demonstrated good type II binding affinity to Mtb CYP121A1 with a Kd of 5.13 µM. rsc.org These findings suggest that pyrazole derivatives are promising scaffolds for the development of novel anti-tuberculosis agents targeting CYP121A1. nih.govnih.gov

Table 4: Enzyme Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Series | Target Enzyme | Key Findings |

|---|---|---|

| 1,5-Bisphenylpyrazoles | MALT1 Protease | Identified as novel, potent, and selective allosteric inhibitors. sci-hub.se |

| Imidazole diarylpyrazoles | Mtb CYP121A1 | Imidazole derivatives with longer/branched chain alkoxy substitutions showed optimal activity against Mtb. nih.gov |

Applications in Materials Science and Agrochemicals